molecular formula C20H20ClN5O B11238042 4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B11238042
M. Wt: 381.9 g/mol
InChI Key: AKFUANAUYXSPDR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

4-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C20H20ClN5O/c1-13-12-18(26(2)3)25-20(22-13)24-17-10-8-16(9-11-17)23-19(27)14-4-6-15(21)7-5-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25)

InChI Key

AKFUANAUYXSPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C)C

Origin of Product

United States

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